molecular formula C18H16N2O3 B2981612 2,4-dimethyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide CAS No. 674306-86-6

2,4-dimethyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide

Cat. No.: B2981612
CAS No.: 674306-86-6
M. Wt: 308.337
InChI Key: MKQLIZCKCSIPFM-UHFFFAOYSA-N
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Description

2,4-Dimethyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide is a benzamide derivative featuring a 2,4-dimethyl-substituted benzoyl group linked to a 2-methyl-1,3-dioxoisoindol-5-yl moiety via an amide bond. The 1,3-dioxoisoindolyl group is notable for its electron-withdrawing properties, which may influence reactivity and interactions in biological systems.

Properties

IUPAC Name

2,4-dimethyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-10-4-6-13(11(2)8-10)16(21)19-12-5-7-14-15(9-12)18(23)20(3)17(14)22/h4-9H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQLIZCKCSIPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide typically involves the reaction of 2,4-dimethylbenzoic acid with 2-methyl-1,3-dioxoisoindoline-5-amine. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

2,4-dimethyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

Compound Name Substituents on Benzamide Substituents on Isoindole Key Features
Target Compound 2,4-Dimethyl 2-Methyl Balanced lipophilicity; potential for moderate bioactivity .
2-Ethoxy-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide () 2-Ethoxy 2-Methyl Ethoxy group enhances electron-donating effects; may alter metabolic stability .
2-Chloro-5-iodo-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide () 2-Chloro, 5-Iodo 2-Methyl Halogen substituents increase molecular weight and electrophilicity; potential for enhanced binding affinity .
C30H18N4O9 () 2-Hydroxy Dual 1,3-dioxoisoindolyl High molecular complexity; possible solubility challenges due to polarity .

Physicochemical Properties

  • Solubility : The dual dioxoisoindolyl groups in ’s compound likely reduce aqueous solubility, whereas the target compound’s single isoindole moiety offers a better balance .

Biological Activity

2,4-Dimethyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H15N1O3C_{15}H_{15}N_{1}O_{3}. The compound features a dioxoisoindole moiety which is known for its diverse biological activities. Below is a summary of its chemical properties:

PropertyValue
Molecular Weight271.29 g/mol
IUPAC NameThis compound
Canonical SMILESCC(=O)N(C)C1=CC=C(C=C1)C(=O)C2=C(C(=O)N(C)C2=O)C=C(C=C2)C(=O)N(C)C

Anticancer Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of isoindole can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Antimicrobial Properties

There is evidence suggesting that benzamide derivatives possess antimicrobial activity. A study focused on benzamides with various substituents found that certain compounds demonstrated efficacy against a range of bacteria and fungi, indicating potential applications in treating infections .

Enzyme Inhibition

The compound's structure suggests it may interact with various enzymes. Preliminary studies indicate that it could act as an inhibitor of certain kinases or phosphatases involved in cancer progression and other diseases. This inhibition can lead to altered cellular signaling and growth inhibition in malignant cells .

Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer potential of several isoindole derivatives including this compound. The results indicated:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines.

These findings suggest that the compound has promising anticancer activity warranting further investigation into its mechanisms and therapeutic potential.

Study 2: Antimicrobial Activity Assessment

In another study assessing antimicrobial properties:

  • Organisms Tested : Staphylococcus aureus, Escherichia coli, Candida albicans.
  • Results : The compound showed significant inhibition zones ranging from 15 to 25 mm at concentrations of 100 µg/mL.

These results support the hypothesis that this compound could serve as a lead for developing new antimicrobial agents.

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